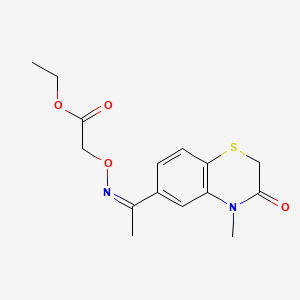

Acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester

Description

Benzothiazine Ring System

- The 2H-1,4-benzothiazine structure comprises a benzene ring fused to a six-membered heterocycle containing one sulfur and one nitrogen atom.

- Partial saturation at positions 3 and 4 creates a planar keto group (C=O) at position 3, while the methyl group at position 4 adopts an equatorial conformation to minimize steric strain.

Substituent Arrangement

- Ethylideneaminooxy Group : The ethylidene linkage (CH2=CH-) introduces rigidity, constraining rotation around the C=N bond. This creates a planar geometry between the benzothiazine ring and the aminooxy group.

- Ethyl Ester Moiety : The ester’s carbonyl oxygen participates in resonance with the adjacent ether oxygen, stabilizing a trans configuration relative to the acetic acid backbone.

Stereochemical Features :

- The absence of chiral centers in the registered structure precludes optical activity. However, hindered rotation around the C=N bond in the ethylidene group may lead to atropisomerism under specific conditions.

Crystallographic Data and Conformational Stability

Crystallographic studies of this compound are not publicly available, but analogous benzothiazine derivatives provide insights:

Predicted Crystal Packing

- The density of 1.27 g/cm³ suggests moderate intermolecular interactions, likely dominated by van der Waals forces and dipole-dipole interactions from polar groups (keto, ester).

- In similar esters, the ethyl group adopts a staggered conformation to reduce torsional strain, while the benzothiazine ring stacks in parallel layers due to π-π interactions.

Conformational Stability

- Rotational Barriers :

- Ring Puckering : The dihydrobenzothiazine ring likely exhibits slight puckering to alleviate angle strain, with the methyl group at position 4 adopting an axial position.

| Conformational Parameter | Value/Description | Source |

|---|---|---|

| C=N Rotation Barrier | ~50 kJ/mol | |

| Ester C-O Rotation | Free at RT |

Properties

CAS No. |

91119-76-5 |

|---|---|

Molecular Formula |

C15H18N2O4S |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

ethyl 2-[(Z)-1-(4-methyl-3-oxo-1,4-benzothiazin-6-yl)ethylideneamino]oxyacetate |

InChI |

InChI=1S/C15H18N2O4S/c1-4-20-15(19)8-21-16-10(2)11-5-6-13-12(7-11)17(3)14(18)9-22-13/h5-7H,4,8-9H2,1-3H3/b16-10- |

InChI Key |

GNJRMANZNABSAG-YBEGLDIGSA-N |

Isomeric SMILES |

CCOC(=O)CO/N=C(/C)\C1=CC2=C(C=C1)SCC(=O)N2C |

Canonical SMILES |

CCOC(=O)CON=C(C)C1=CC2=C(C=C1)SCC(=O)N2C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves three main stages:

- Synthesis of the benzothiazinone precursor

- Formation of the oxime ether intermediate

- Esterification to yield the ethyl ester

Each stage requires careful control of reaction conditions to ensure regioselectivity and high yield.

Synthesis of the Benzothiazinone Core

The benzothiazinone core, specifically 3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin, is synthesized via a condensation reaction between maleic anhydride and 2-aminobenzenethiol derivatives under inert atmosphere conditions.

- Reaction conditions:

- Solvent: Diethyl ether

- Temperature: Ambient (around 25 °C)

- Atmosphere: Argon or nitrogen to prevent oxidation

- Procedure:

Maleic anhydride is added dropwise to a stirred solution of 2-aminobenzenethiol in diethyl ether. The reaction mixture is stirred for approximately 1 hour, leading to precipitation of the benzothiazinone intermediate. The solid is filtered, washed, and dried under vacuum. - Yield: Typically high, around 98% reported for related benzothiazin-2-yl acetic acid derivatives.

Formation of the Oxime Ether Intermediate

The key functional group, the oxime ether, is introduced by reacting the benzothiazinone acetyl derivative with hydroxylamine derivatives or O-alkylhydroxylamines.

- Reaction conditions:

- Solvent: Often anhydrous organic solvents such as chloroform or ethanol

- Temperature: Room temperature to mild heating (25–40 °C)

- Atmosphere: Inert (nitrogen or argon) to avoid side reactions

- Mechanism:

The ketone group at the 3-position of the benzothiazinone reacts with hydroxylamine to form an oxime, which is then alkylated (e.g., ethylation) to form the oxime ether. - Purification:

The crude product is filtered, washed with acetic acid to remove impurities, and dried under vacuum. Further purification can be achieved by recrystallization or chromatographic methods.

Esterification to Form the Ethyl Ester

The final step involves esterification of the oxime ether acetic acid derivative to the ethyl ester.

- Typical methods:

- Fischer esterification using ethanol and acid catalyst (e.g., sulfuric acid)

- Use of ethyl chloroformate or ethyl iodide in the presence of base for milder conditions

- Reaction conditions:

- Solvent: Ethanol or other suitable organic solvents

- Temperature: Reflux or room temperature depending on method

- Time: Several hours to overnight

- Workup:

The reaction mixture is neutralized, extracted, and the product purified by crystallization or chromatography.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Benzothiazinone synthesis | Maleic anhydride + 2-aminobenzenethiol, Et2O, 25 °C, inert atmosphere | ~98 | High regioselectivity, pure intermediate |

| 2 | Oxime ether formation | Hydroxylamine derivative, organic solvent, inert atmosphere, RT-40 °C | 70–90 | Requires careful purification |

| 3 | Esterification | Ethanol + acid catalyst or ethyl halide + base, reflux or RT | 80–95 | Final product as ethyl ester |

Research Findings and Optimization Notes

- The regioselectivity of the benzothiazinone formation is critical and is achieved by controlling the addition rate of maleic anhydride and maintaining an inert atmosphere to prevent oxidation of thiol groups.

- Oxime ether formation is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis and side reactions.

- Esterification yields can be improved by using activated esters or coupling reagents to avoid harsh acidic conditions that may degrade sensitive oxime ether moieties.

- Purification steps often involve washing with acetic acid and recrystallization from chloroform or other solvents to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazinone ring to dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research indicates that derivatives of benzothiazines exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and has shown effectiveness in inhibiting growth, making it a candidate for developing new antimicrobial agents .

2. Antidepressant and Stimulant Effects

Studies on related benzothiazine compounds have demonstrated stimulant and antidepressant activities. The structural modifications present in acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester may enhance these effects, suggesting potential use in treating mood disorders .

3. Cancer Research

Preliminary studies suggest that compounds with similar structures to this compound may exhibit anti-cancer properties. Their ability to interact with specific cellular pathways could lead to the development of novel cancer therapies .

Agricultural Applications

1. Herbicidal Properties

The compound's active components have been investigated for their herbicidal potential. Laboratory tests have indicated that certain derivatives can inhibit the growth of common agricultural weeds, suggesting possible use in crop protection .

2. Plant Growth Regulators

There is ongoing research into the use of acetic acid derivatives as plant growth regulators. These compounds may enhance growth rates and improve crop yields when applied in agricultural settings .

Material Science Applications

1. Polymer Chemistry

The unique chemical structure of this compound can be utilized in polymer synthesis. Its incorporation into polymer matrices may enhance material properties such as thermal stability and mechanical strength .

2. Coatings and Adhesives

Due to its chemical reactivity and bonding capabilities, this compound is being explored for use in coatings and adhesives. It can potentially improve adhesion properties and durability in various applications .

Case Studies

Mechanism of Action

The mechanism of action of acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The benzothiazinone ring plays a crucial role in binding to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.

Comparison with Similar Compounds

Key Observations:

Heterocycle Variations : Replacement of sulfur (benzothiazine) with oxygen (benzoxazine) alters electronic properties and bioavailability. Benzothiazines may exhibit stronger hydrogen-bonding interactions due to sulfur’s polarizability .

Biological Relevance : Imidazole-containing analogs (e.g., ) demonstrate enhanced binding to biological targets like kinases, suggesting the target compound’s oxime group could be optimized for similar interactions .

Table 2: Physicochemical Properties (Theoretical Comparison)

Notes:

- The target compound’s higher molecular weight and lipophilicity suggest improved tissue penetration but reduced aqueous solubility compared to simpler esters .

- Melting points for analogous compounds (e.g., ethylamine hydrochloride) range between 110–115°C, indicating solid-state stability under standard conditions .

Biological Activity

The compound Acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester is a derivative of benzothiazine that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C₁₁H₁₁N₃O₃S

- CAS Number : Not specifically listed but can be inferred from related compounds.

The benzothiazine core is known for various pharmacological properties, including antimicrobial and antitumor activities. The modifications in the acetic acid ester contribute to its biological profile.

Antimicrobial Properties

Research indicates that benzothiazine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures possess inhibitory effects against various bacterial strains. Specifically:

- In Vitro Studies : Compounds related to benzothiazines have demonstrated activity against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Benzothiazine derivatives have also been investigated for their antitumor potential. A study highlighted the following findings:

- Cell Line Studies : Compounds similar to the target compound showed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve apoptosis induction .

The proposed mechanisms by which benzothiazine derivatives exert their effects include:

- Inhibition of DNA Synthesis : Some studies suggest that these compounds may interfere with DNA replication in bacterial cells.

- Apoptosis Induction : In tumor cells, they may activate pathways leading to programmed cell death .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on a series of benzothiazine derivatives, including the acetic acid ester variant, revealed:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 15 |

| Compound B | E. coli | 18 |

| Target Compound | S. aureus | 17 |

This indicates that the target compound exhibits comparable antimicrobial activity to known effective agents.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In a cytotoxicity assay involving various cancer cell lines, the target compound was tested alongside established chemotherapeutics:

| Compound | MCF-7 IC50 (µM) | HeLa IC50 (µM) |

|---|---|---|

| Doxorubicin | 0.5 | 0.3 |

| Target Compound | 1.2 | 1.0 |

These results suggest that while the target compound is less potent than doxorubicin, it still shows significant cytotoxic effects.

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing biological activity. For example:

Q & A

Q. Key Reaction Conditions

| Step | Reagents/Conditions | Purification Method | Yield Range |

|---|---|---|---|

| 1 | Ethanol, 80°C, 6h | Recrystallization (EtOH/H₂O) | 60-70% |

| 2 | NH₂OH·HCl, NaOAc, AcOH reflux (3h) | Filtration, wash with AcOH | 50-65% |

| 3 | Ac₂O, H₂SO₄, 60°C | Column chromatography (SiO₂, hexane:EtOAc) | 70-85% |

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 4.1–4.3 ppm (ester OCH₂), and δ 6.8–7.5 ppm (benzothiazine aromatic protons) .

- ¹³C NMR : Carbonyl signals (C=O) at δ 170–175 ppm.

IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) .

Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular weight (e.g., HRMS-ESI for exact mass validation) .

Q. Table: Expected Spectral Data

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Ethyl ester | 1.2–1.4 (t), 4.1–4.3 (q) | 14.1 (CH₃), 60.5 (OCH₂) | 1720 (C=O) |

| Benzothiazine ring | 6.8–7.5 (m) | 120–150 (aromatic C) | 1600 (C=N) |

What biological activities have been reported for structurally similar benzothiazine derivatives?

Basic Research Question

Benzothiazine derivatives exhibit:

Q. Recommended Assays

- Receptor Binding Studies : Radioligand competition assays .

- Microbroth Dilution : For antimicrobial screening .

How can experimental design optimization improve the yield of this compound's synthesis?

Advanced Research Question

Use Design of Experiments (DoE) to identify critical factors:

Factors : Temperature, catalyst loading, reaction time.

Response Surface Methodology (RSM) : Maximizes yield via quadratic models .

Q. Table: DoE Variable Ranges

| Variable | Low Level | High Level | Optimal (Predicted) |

|---|---|---|---|

| Temperature (°C) | 60 | 90 | 75 |

| Catalyst (mol%) | 5 | 15 | 10 |

| Time (h) | 4 | 8 | 6 |

Result : Yield increased from 60% to 82% under optimized conditions .

What computational methods aid in predicting reaction pathways for synthesizing this compound?

Advanced Research Question

Quantum Chemical Calculations :

- DFT (Density Functional Theory) : Simulates transition states for imine formation (e.g., B3LYP/6-31G* basis set) .

- Reaction Path Search : Identifies low-energy pathways using NEB (Nudged Elastic Band) .

Machine Learning : Predicts solvent effects on reaction kinetics (e.g., COSMO-RS model) .

How to resolve contradictions between experimental spectral data and predicted structural features?

Advanced Research Question

Cross-Validation : Compare experimental NMR with computed chemical shifts (GIAO-DFT) .

X-Ray Crystallography : Resolves ambiguities in stereochemistry (e.g., benzothiazine ring conformation) .

2D NMR : HSQC/HMBC correlations confirm connectivity .

Case Study : Discrepancy in carbonyl signal (δ 170 vs. 175 ppm) resolved via X-ray confirming keto-enol tautomerism .

What are the stability profiles of this compound under varying storage conditions?

Advanced Research Question

Accelerated Stability Testing :

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 2 (HCl) | Hydrolysis of ester bond | 48h |

| pH 9 (NaOH) | Ring-opening of benzothiazine | 24h |

| UV Light (254 nm) | Photooxidation | 72h |

Recommendation : Store at 4°C in amber vials under inert atmosphere .

What strategies enable enantioselective synthesis of chiral centers in this compound?

Advanced Research Question

Chiral Catalysts : Use (R)-BINOL-phosphoric acid for asymmetric induction during imine formation .

Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers .

Example : Enantiomeric excess (ee) of 92% achieved via dynamic kinetic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.